![molecular formula C18H21F2NO3S B14192835 3-Ethyl-2',4'-difluoro-N-(4-hydroxybutyl)[1,1'-biphenyl]-4-sulfonamide CAS No. 918638-49-0](/img/structure/B14192835.png)
3-Ethyl-2',4'-difluoro-N-(4-hydroxybutyl)[1,1'-biphenyl]-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-2’,4’-difluoro-N-(4-hydroxybutyl)[1,1’-biphenyl]-4-sulfonamide is a complex organic compound characterized by its unique biphenyl structure with various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2’,4’-difluoro-N-(4-hydroxybutyl)[1,1’-biphenyl]-4-sulfonamide typically involves multiple steps, including the formation of the biphenyl core, introduction of the sulfonamide group, and subsequent functionalization with ethyl, difluoro, and hydroxybutyl groups. Common synthetic methods include:
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is often used to form the biphenyl core by coupling an aryl halide with an aryl boronic acid.
Nucleophilic Substitution: Introduction of the sulfonamide group can be achieved through nucleophilic substitution reactions using appropriate sulfonyl chlorides and amines.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and yield.
化学反応の分析
Types of Reactions
3-Ethyl-2’,4’-difluoro-N-(4-hydroxybutyl)[1,1’-biphenyl]-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form corresponding ketones or carboxylic acids under appropriate conditions.
Reduction: The sulfonamide group can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The difluoro groups can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxybutyl group can yield butyric acid derivatives, while substitution reactions can introduce various functional groups onto the biphenyl core.
科学的研究の応用
3-Ethyl-2’,4’-difluoro-N-(4-hydroxybutyl)[1,1’-biphenyl]-4-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of 3-Ethyl-2’,4’-difluoro-N-(4-hydroxybutyl)[1,1’-biphenyl]-4-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to interact with enzymes and proteins, potentially inhibiting their activity. The difluoro groups can enhance the compound’s binding affinity and stability, while the hydroxybutyl group may facilitate cellular uptake and distribution.
類似化合物との比較
Similar Compounds
- 4-Ethoxy-2,3-difluoro-4’-(trans-4-propylcyclohexyl)biphenyl
- 3,4-Difluoro-4’-(trans-4-ethylcyclohexyl)biphenyl
Uniqueness
3-Ethyl-2’,4’-difluoro-N-(4-hydroxybutyl)[1,1’-biphenyl]-4-sulfonamide stands out due to its combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both difluoro and hydroxybutyl groups enhances its versatility in various applications compared to similar compounds.
特性
CAS番号 |
918638-49-0 |
|---|---|
分子式 |
C18H21F2NO3S |
分子量 |
369.4 g/mol |
IUPAC名 |
4-(2,4-difluorophenyl)-2-ethyl-N-(4-hydroxybutyl)benzenesulfonamide |
InChI |
InChI=1S/C18H21F2NO3S/c1-2-13-11-14(16-7-6-15(19)12-17(16)20)5-8-18(13)25(23,24)21-9-3-4-10-22/h5-8,11-12,21-22H,2-4,9-10H2,1H3 |
InChIキー |
RTOYPVYVGFAIHX-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C=CC(=C1)C2=C(C=C(C=C2)F)F)S(=O)(=O)NCCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(5-Bromopentanoyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B14192752.png)
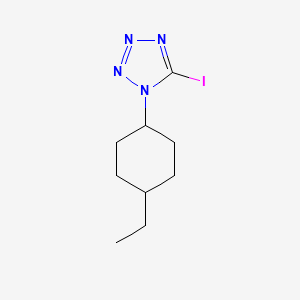
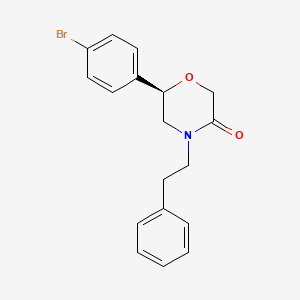
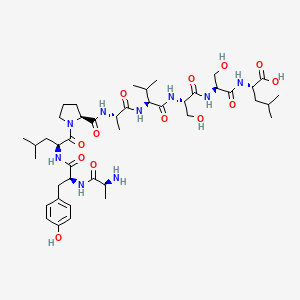
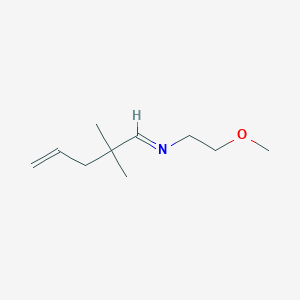

![Benzeneacetic acid, 4-([1,1'-biphenyl]-3-yloxy)-, methyl ester](/img/structure/B14192783.png)
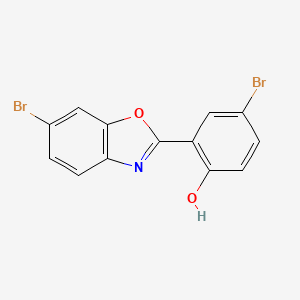
![6-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyridine-3-carbonitrile](/img/structure/B14192802.png)
![3-([1,2,4]Triazolo[1,5-c]quinazolin-2(3H)-ylidene)naphthalen-2(3H)-one](/img/structure/B14192803.png)
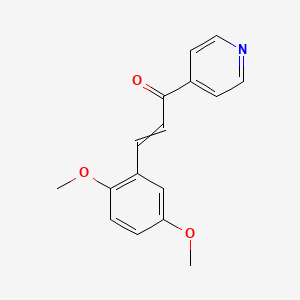
![4-({3-[(4-Fluorophenyl)carbamoyl]pyridin-2-yl}oxy)benzoic acid](/img/structure/B14192810.png)
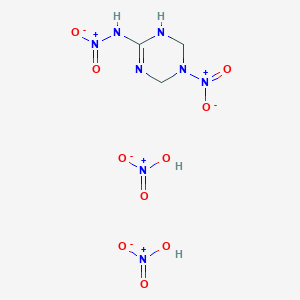
![4-Acetyl-6-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14192826.png)
